2-(3,4-diethoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide
Overview
Description
Starting Materials: 3,4-Diethoxybenzyl chloride or bromide.
Reaction Conditions: Nucleophilic substitution reactions, typically conducted in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:
Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.
Catalyst Optimization: Using more efficient and reusable catalysts.
Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-diethoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide typically involves multi-step organic reactions
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Formation of the Naphtho[1,8-cd]isothiazole Core
Starting Materials: Naphthalene derivatives and isothiocyanates.
Reaction Conditions: Cyclization reactions under acidic or basic conditions, often involving heating and the use of catalysts such as Lewis acids.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Diethoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide can undergo various chemical reactions, including:
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically conducted in acidic or neutral conditions.
Products: Oxidized derivatives with potential changes in electronic properties.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Often performed in anhydrous solvents under inert atmosphere.
Products: Reduced forms with altered functional groups.
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Substitution
Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Conditions: Can be carried out under basic or acidic conditions.
Products: Substituted derivatives with modified chemical properties.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand or catalyst in various organic reactions due to its unique electronic properties.
Material Science: Incorporated into polymers and other materials to enhance their properties.
Biology
Biological Probes: Utilized in the development of fluorescent probes for imaging and diagnostic applications.
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine
Pharmaceuticals: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Drug Delivery: Explored as a component in drug delivery systems to improve the efficacy and targeting of therapeutics.
Industry
Electronics: Used in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Coatings: Applied in the development of advanced coatings with enhanced durability and functionality.
Mechanism of Action
The mechanism by which 2-(3,4-diethoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide exerts its effects is often related to its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are influenced by the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide: Similar structure but with methoxy groups instead of ethoxy groups.
2-(3,4-Diethoxyphenyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
2-(3,4-Diethoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide is unique due to the specific positioning and nature of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the 3,4-diethoxybenzyl group, in particular, may enhance its solubility, stability, and interaction with biological targets compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[(3,4-diethoxyphenyl)methyl]-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-3-25-18-12-11-15(13-19(18)26-4-2)14-22-17-9-5-7-16-8-6-10-20(21(16)17)27(22,23)24/h5-13H,3-4,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEGOCAMUVSJES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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